molecular formula C18H18N2O3S2 B2668930 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-73-3

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2668930
CAS No.: 863511-73-3
M. Wt: 374.47
InChI Key: MXBJXNGZHCFYIB-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic hybrid compound designed for research, merging a benzenesulfonamide moiety with a 2-phenylthiazole scaffold. This structure is of significant interest in medicinal chemistry, particularly in the investigation of enzyme inhibition and the development of novel therapeutic agents. The benzenesulfonamide group is a well-established zinc-binding function known to inhibit carbonic anhydrase (CA) isoforms . Researchers are exploring CA inhibitors, especially those selective for tumor-associated isoforms like CA IX, for their potential in anticancer strategies, as these enzymes help regulate pH in hypoxic tumor environments, promoting cancer cell survival and metastasis . Concurrently, the 2-aminothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase . The integration of these two pharmacophores into a single molecule may yield compounds with unique binding properties and dual mechanisms of action. Early-stage research on analogous thiazole-sulfonamide hybrids has shown promise in in vitro studies, exhibiting significant antiproliferative activity against cancer cell lines and potent antimicrobial effects against various bacterial strains . Further investigation is required to fully elucidate the precise molecular targets, mechanism of action, and broader research applications of this specific compound.

Properties

IUPAC Name

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-16-7-9-17(10-8-16)25(21,22)19-12-11-15-13-24-18(20-15)14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJXNGZHCFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-phenylthiazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure : The compound is characterized by the presence of a methoxy group, a thiazole moiety, and a sulfonamide group, which contribute to its diverse biological activities. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, with a molecular weight of approximately 346.4 g/mol.

Biological Activity : Research indicates that this compound exhibits significant antifungal properties, making it a candidate for agricultural applications as a fungicide. Additionally, its structural features suggest potential anticancer activity, particularly against prostate and melanoma cancer cells.

Antifungal Applications

The antifungal properties of 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide have been extensively studied. It has shown effectiveness against various fungal strains, including:

Fungal Strain EC50 (mg/L) EC50 (μM)
Curvularia lunata20.852.3
Botrytis cinerea24.661.8
Sclerotinia sclerotiorum9.523.9

These results indicate that the compound can inhibit fungal growth effectively, with the lowest EC50 values observed for Sclerotinia sclerotiorum, suggesting strong fungicidal activity against this pathogen .

Anticancer Potential

In addition to its antifungal properties, there is emerging evidence that this compound may possess anticancer activity. Studies have indicated that derivatives of thiazole compounds can inhibit the proliferation of cancer cells through mechanisms such as tubulin polymerization inhibition .

Case Study: Prostate Cancer

A noteworthy study evaluated the antiproliferative effects of thiazole derivatives on prostate cancer cells. The results demonstrated that certain modifications to the thiazole structure enhanced cytotoxicity significantly, with IC50 values reaching low nanomolar concentrations (0.7 to 1.0 μM). This suggests that similar derivatives of this compound could be developed for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for triazole derivatives (), involving condensation and alkylation steps. Spectral data (IR: C=S at ~1250 cm⁻¹; NMR: methoxy at δ ~3.8 ppm) align with sulfonamide-thiazole systems .
  • Biological Activity : Thiazole-containing sulfonamides often target enzymes like carbonic anhydrase or antimicrobial proteins. The sulfur atom may facilitate interactions with metal ions in active sites, a feature absent in oxazole or pyrazole analogues .
  • Computational Insights : Tools like AutoDock Vina () and Multiwfn () could predict binding modes and electronic properties, highlighting the thiazole’s role in charge distribution .

Biological Activity

4-Methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure includes a methoxy group, a thiazole ring, and a sulfonamide moiety, which contribute to its biological properties.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of thiazole and sulfonamide groups possess potent antibacterial effects. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis79
S. epidermidis76

This table summarizes the antimicrobial efficacy of related compounds, highlighting the potential effectiveness of thiazole-sulfonamide derivatives against common pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study: Anticancer Effects

One study focused on a series of thiazole-integrated compounds, where several exhibited IC50 values below 10 µg/mL against various cancer cell lines, demonstrating their potential as therapeutic agents . The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring were critical for enhancing cytotoxicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Cellular Interaction : The thiazole ring may interact with cellular receptors or enzymes, altering their function and leading to reduced cell viability in cancerous cells.
  • Biochemical Pathways : The compound affects pathways related to cell growth and apoptosis, particularly in cancer cells .

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Antibacterial Studies : Research has demonstrated that derivatives exhibit superior antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin .
  • Cytotoxicity Assays : In vitro assays have shown that certain derivatives are non-toxic to human liver cells while effectively inhibiting bacterial growth .
  • Emerging Applications : The potential for these compounds in developing hybrid antibiotics is being explored, combining multiple active agents for enhanced therapeutic efficacy .

Q & A

Basic: What are the established synthetic routes for 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of thiazole-containing sulfonamides typically involves coupling a benzenesulfonamide precursor with a functionalized thiazole moiety. For example, analogous compounds (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) are synthesized via nucleophilic substitution using chloromethylthiazole derivatives, potassium carbonate as a base, and DMF as a solvent under reflux or room-temperature conditions . Key optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst : Acid or base catalysts (e.g., K₂CO₃) improve yields.
  • Purification : Crystallization from ethanol or aqueous ethanol ensures high purity (>95%) .
Reagent Conditions Yield Reference
Chloromethylthiazole, K₂CO₃, DMFRT, 5–6 h, crystallization97%

Basic: Which analytical techniques are most effective for structural characterization of this compound?

X-ray crystallography (XRD) is the gold standard for resolving sulfonamide-thiazole hybrids, as demonstrated for structurally related compounds like 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide . Complementary methods include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and thiazole protons).
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 427.12 for C₁₉H₁₉N₂O₃S₂).
  • FT-IR : Sulfonamide S=O stretching (~1350 cm⁻¹) and thiazole C=N peaks (~1600 cm⁻¹) .

Basic: What preliminary assays are recommended to screen for biological activity?

Initial screening should focus on enzyme inhibition (e.g., phosphodiesterases) and receptor-binding assays. For example:

  • Phosphodiesterase (PDE) inhibition : Use fluorescence-based assays with cAMP/cGMP substrates, as seen in studies of structurally related thiazole-sulfonamide hybrids .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies identify critical pharmacophores?

SAR studies require systematic variation of substituents. Key findings from analogous compounds include:

  • Thiazole ring : Essential for enzyme interaction; methylation at C6 (e.g., 6-methylbenzothiazole) enhances binding affinity .
  • Methoxy group : Positional substitution (para vs. meta) on the benzene ring modulates solubility and target selectivity .
Substituent Biological Activity Reference
6-MethylbenzothiazoleIncreased PDE inhibition
Para-methoxyImproved solubility

Advanced: What mechanisms underpin its interaction with enzymes or receptors?

The sulfonamide group acts as a hydrogen-bond acceptor, while the thiazole ring engages in π-π stacking with aromatic residues in enzyme active sites. For example:

  • Serine protease inhibition : Sulfonamide S=O groups coordinate with catalytic serine residues .
  • Kinase inhibition : Thiazole rings mimic ATP’s adenine moiety, competing for binding pockets .

Advanced: How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values or efficacy often arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Compound purity : HPLC validation (>98% purity) is critical to avoid off-target effects .
  • Cell line specificity : Test multiple cell lines to confirm target relevance.

Advanced: What advanced analytical methods ensure purity and stability?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.1%).
  • Stability studies : Accelerated degradation tests under UV light, heat (40°C), and humidity (75% RH) to identify degradation products .

Advanced: How can computational modeling predict biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with PDEs or kinases.
  • Pharmacophore modeling : Identify essential features (e.g., sulfonamide H-bond acceptors) using tools like LigandScout .

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